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Compound of Interest

Compound Name: VTP50469

Cat. No.: B10824408 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical data on VTP-50469, a

potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL)

interaction. The following sections detail the quantitative efficacy of VTP-50469 in various

cancer models, the experimental protocols used in these key studies, and visualizations of its

mechanism of action and experimental workflows.

In Vitro Efficacy
VTP-50469 has demonstrated potent anti-proliferative activity in a range of leukemia cell lines,

particularly those with MLL rearrangements (MLL-r) and NPM1 mutations. In contrast, its

activity against Ewing Sarcoma cell lines was significantly lower.

Table 1: VTP-50469 In Vitro IC50 Values in Cancer Cell
Lines
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Cell Line Cancer Type
Key
Mutation/Rearr
angement

IC50 (nM) Reference

MOLM13
Acute Myeloid

Leukemia (AML)
MLL-AF9 13 [1][2]

MV4;11
Acute Myeloid

Leukemia (AML)
MLL-AF4 10 - 17 [1][2][3][4][5]

THP1
Acute Myeloid

Leukemia (AML)
MLL-AF9 37 [1][2]

NOMO1
Acute Myeloid

Leukemia (AML)
MLL-AF9 30 [1][2]

ML2
Acute Myeloid

Leukemia (AML)
MLL-AF6 16 [1][2]

EOL1
Eosinophilic

Leukemia
- 20 [1][2]

Murine MLL-AF9
Acute Myeloid

Leukemia (AML)
MLL-AF9 15 [1][2]

KOPN8

B-cell Acute

Lymphoblastic

Leukemia (B-

ALL)

MLL-rearranged 15 [1][2]

HB11;19

B-cell Acute

Lymphoblastic

Leukemia (B-

ALL)

MLL-rearranged 36 [1][2]

SEMK2

B-cell Acute

Lymphoblastic

Leukemia (B-

ALL)

MLL-AF4 27 [1][2]

RS4;11 B-cell Acute

Lymphoblastic

MLL-AF4 25 [1][2]
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Leukemia (B-

ALL)

OCI-AML3
Acute Myeloid

Leukemia (AML)
NPM1c+ ~20

ES-1 Ewing Sarcoma EWSR1-FLI1 > 3000 [3]

ES-4 Ewing Sarcoma EWSR1-FLI1 > 3000 [3]

ES-6 Ewing Sarcoma EWSR1-FLI1 > 3000 [3]

EW-8 Ewing Sarcoma EWSR1-FLI1 > 3000 [3]

In Vivo Efficacy
VTP-50469 has shown significant anti-tumor activity in patient-derived xenograft (PDX) models

of MLL-rearranged and NPM1-mutant leukemia. However, its efficacy was limited in Ewing

Sarcoma xenograft models.

Table 2: VTP-50469 In Vivo Efficacy in Leukemia Patient-
Derived Xenograft (PDX) Models
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PDX Model Cancer Type
Treatment
Regimen

Key Findings Reference

MLL-r B-ALL &

AML (n=3)
B-ALL, AML

50 mg/kg, BID,

IP (VTP-49477, a

close analog) for

28 days

Significant

reduction in

leukemia burden

(Median: 2-fold in

BM, 3-fold in SP,

6-fold in PB)

MLL-r and

NPM1c+
Leukemia

0.1% in chow

(~175

mg/kg/day) for

28 days

Dramatic

reductions in

human leukemia

cells in

peripheral blood,

spleen, and bone

marrow. No

observed toxicity.

[6]

MLL-r ALL (7

pediatric PDXs)
ALL

120 mg/kg, BID,

PO for 28 days

Maintained

complete

responses

(MCRs) in 6/7

PDXs. Significant

reduction of

leukemia

infiltration in

spleen (7/7) and

bone marrow

(6/7).

[7]

MLL-7 ALL 0.1% in chow

Complete

Response (CR).

T-C: 48.2 days,

T/C: 8.1.

[7][8]
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MLL-8 ALL 0.1% in chow

Progressive

Disease (PD). T-

C: 23.0 days,

T/C: 4.9.

[7][8]

MLL-7

(Combination)
ALL

VTP-50469

(0.1% in chow) +

VXL (Vincristine,

Dexamethasone,

L-asparaginase)

Maintained

Complete

Response

(MCR). T-C: 77.0

days, T/C: 12.3.

Significantly

delayed

progression vs.

single agents.

[7][8]

MLL-8

(Combination)
ALL

VTP-50469

(0.1% in chow) +

VXL

Maintained

Complete

Response

(MCR). T-C: 49.1

days, T/C: 9.3.

Significantly

delayed

progression vs.

single agents.

[7][8]

BM: Bone Marrow, SP: Spleen, PB: Peripheral Blood, T-C: Time to event for treated minus

control, T/C: Ratio of median time to event for treated versus control

Table 3: VTP-50469 In Vivo Efficacy in Ewing Sarcoma
Xenograft Models
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Number of Models
Tested

Treatment Regimen Key Findings Reference

7
100 or 120 mg/kg,

BID, PO for 28 days

Statistically significant

prolongation of time to

event in 4 of 7

models. No objective

responses (all

progressive disease).

Modest EFS T/C

values ranging from

1.24 to 1.74.

[3][5][9]

Mechanism of Action
VTP-50469 is a potent inhibitor of the Menin-MLL protein-protein interaction, with a Ki of 104

pM.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins and in

NPM1-mutant leukemias.
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Caption: VTP-50469 Mechanism of Action.

The binding of VTP-50469 to Menin disrupts its interaction with the MLL fusion protein. This

leads to the displacement of the Menin-MLL complex from chromatin, a reduction in the

expression of MLL target genes, and subsequent induction of apoptosis and differentiation in

leukemia cells.[10][11]

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

In Vitro Cell Viability Assay
Cell Lines: A panel of human leukemia and Ewing Sarcoma cell lines were used.
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Drug Exposure: Cells were exposed to VTP-50469 at concentrations ranging from 3 nM to 3

µM for 96 hours.[3]

Viability Assessment: Cell viability was assessed using the Alamar Blue assay.

Data Analysis: IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies
Animal Models: Immune-deficient mice (e.g., NSG) were engrafted with patient-derived

leukemia cells or Ewing Sarcoma cell lines.

Drug Formulation and Administration: VTP-50469 was suspended in a vehicle of 0.5%

Natrosol + 1% Polysorbate-80.[3] The formulation was sonicated until uniform and stored at

4°C.[3] Administration was performed by oral gavage (PO) twice daily (BID) or formulated in

chow.[3][7][8]

Efficacy Assessment: Tumor burden was monitored by measuring tumor volume or by

detecting human CD45+ cells in peripheral blood.[8] Efficacy was assessed by event-free

survival, objective response criteria, and analysis of leukemia infiltration in tissues.[7][8]

In Vivo Xenograft Workflow

Engraftment of PDX
or Cell Lines into Mice

VTP-50469 Treatment
(PO, BID or in Chow)

Monitor Tumor Growth
and Animal Health

Endpoint Analysis:
Tumor Volume, Survival,

Leukemia Burden
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Caption: In Vivo Xenograft Experimental Workflow.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for

specified durations (e.g., 3 days).[11]
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Cross-linking and Chromatin Preparation: Cells were cross-linked with formaldehyde, lysed,

and the chromatin was sheared by sonication to an average size of 200-500 bp.

Immunoprecipitation: Chromatin was incubated with specific antibodies against Menin, MLL,

or other proteins of interest.

Sequencing and Data Analysis: DNA was purified, and sequencing libraries were prepared

for high-throughput sequencing. Raw sequencing data can be accessed from the Gene

Expression Omnibus (GEO) under accession number GSE127508.[11]

RNA Sequencing (RNA-seq)
Cell Treatment: MOLM13 and RS4;11 cells were treated with VTP-50469 or DMSO for 2 and

7 days.[11]

RNA Extraction and Library Preparation: Total RNA was extracted, and libraries were

prepared for sequencing.

Sequencing and Data Analysis: Differential gene expression analysis was performed to

identify genes whose expression was altered by VTP-50469 treatment. The data is available

under GEO accession number GSE127508.[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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